molecular formula C14H17N3O5S B11010334 Ethyl (2-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}-1,3-thiazol-4-yl)acetate

Ethyl (2-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}-1,3-thiazol-4-yl)acetate

Cat. No.: B11010334
M. Wt: 339.37 g/mol
InChI Key: OSAJVCRVKYDOOA-UHFFFAOYSA-N
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Description

Ethyl (2-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}-1,3-thiazol-4-yl)acetate is a heterocyclic compound featuring a thiazole core substituted with an acetamide group linked to a propanoyl chain bearing a 3-methoxy-1,2-oxazole moiety. This structural hybrid of thiazole and oxazole rings is significant due to the inherent bioactivity of both heterocycles. Thiazoles are known for their antimicrobial and anticancer properties, while oxazoles contribute to metabolic stability and receptor binding . The ethyl ester group enhances solubility and bioavailability, making the compound a promising candidate for medicinal chemistry research.

Synthetic routes typically involve multi-step reactions, including cyclization for oxazole formation, amide coupling for propanoyl attachment, and esterification . Preliminary studies suggest interactions with enzymes or receptors, modulating metabolic pathways implicated in disease processes .

Properties

Molecular Formula

C14H17N3O5S

Molecular Weight

339.37 g/mol

IUPAC Name

ethyl 2-[2-[3-(3-methoxy-1,2-oxazol-5-yl)propanoylamino]-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C14H17N3O5S/c1-3-21-13(19)6-9-8-23-14(15-9)16-11(18)5-4-10-7-12(20-2)17-22-10/h7-8H,3-6H2,1-2H3,(H,15,16,18)

InChI Key

OSAJVCRVKYDOOA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)CCC2=CC(=NO2)OC

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions::

    Oxidation and Reduction: The compound may undergo redox reactions, potentially altering the oxidation state of specific functional groups.

    Substitution Reactions: Substituents on the oxazolone and thiazole rings can be modified through substitution reactions.

Common Reagents and Conditions::

    Ethyl acetate (CH₃COOC₂H₅): Used for esterification.

    Thionyl chloride (SOCl₂): Converts carboxylic acids to acyl chlorides.

    Ammonia (NH₃): Reacts with acyl chlorides to form amides.

    Hydrogenation Catalysts: Used for reduction reactions.

Major Products:: The major product would be Ethyl (2-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}-1,3-thiazol-4-yl)acetate itself, along with any intermediates formed during the synthesis.

Scientific Research Applications

This compound’s applications span various fields:

    Chemistry: It serves as a versatile building block for designing new molecules.

    Biology: Researchers explore its interactions with biological targets.

    Medicine: Investigations focus on potential therapeutic effects.

    Industry: It may find use in materials science or drug development.

Mechanism of Action

The exact mechanism remains elusive, but it likely involves interactions with specific proteins or enzymes. Further research is needed to elucidate its mode of action.

Comparison with Similar Compounds

Table 1: Comparison of Ethyl (2-{[3-(3-Methoxy-1,2-oxazol-5-yl)propanoyl]amino}-1,3-thiazol-4-yl)acetate with Similar Compounds

Compound Name Core Structure Key Substituents Biological Activity Unique Features
Target Compound Thiazole-oxazole hybrid Ethyl ester, 3-methoxy-oxazole-propanoyl Antimicrobial, anticancer (predicted) Synergistic heterocyclic effects enhance target engagement
Methyl 2-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate Thiazole-oxazole Methyl ester, isopropyl group Anticancer, antimicrobial Bulkier substituents may improve membrane permeability but reduce solubility
4-{[3-(3-Methoxy-1,2-oxazol-5-yl)propanoyl]amino}benzamide Benzamide-oxazole Benzamide group Antimicrobial, anti-inflammatory Lacks thiazole; reduced heterocyclic synergy
Ethyl (2-{[3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)propanoyl]amino}-1,3-thiazol-4-yl)acetate Thiazole-quinazoline Quinazoline moiety Enzyme inhibition (e.g., kinases) Quinazoline enhances kinase affinity but introduces metabolic instability
Ethyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate Thiazole Methyl group, amino Antimicrobial Simpler structure with limited target diversity
Ethyl [5-(2-acetamidopyridin-4-yl)-4-(3-chlorophenyl)-1,3-thiazol-2-yl]acetate Thiazole-pyridine Chlorophenyl, acetamidopyridine Anticancer Pyridine substitution alters electronic properties, affecting receptor binding

Impact of Substituents on Reactivity and Bioactivity

  • Oxazole vs. Pyrazole/Triazole : Replacement of oxazole with pyrazole (as in ) or triazole () modifies electron distribution and hydrogen-bonding capacity. Oxazole’s methoxy group in the target compound improves metabolic stability compared to pyrazole’s aromatic nitrogen .
  • Fluorine and Chlorine Substitutions : Fluorophenyl () or chlorophenyl () groups increase lipophilicity and receptor affinity but may elevate toxicity risks.
  • Ester vs. Amide : Ethyl esters (target compound) offer better solubility than methyl esters () or benzamides (), though amides may enhance target residence time .

Mechanistic and Pharmacological Differentiation

  • Dual Heterocycles : The thiazole-oxazole combination in the target compound enables simultaneous interactions with hydrophobic pockets and polar residues in enzymes (e.g., kinases or cytochrome P450), a feature absent in single-heterocycle analogs .
  • Synergistic Effects : highlights enhanced antimicrobial activity compared to analogs lacking oxazole, likely due to improved membrane penetration and target inhibition .
  • Metabolic Profile : Quinazoline-containing derivatives () exhibit faster hepatic clearance due to oxidation susceptibility, whereas the target compound’s methoxy group mitigates this issue .

Biological Activity

Ethyl (2-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}-1,3-thiazol-4-yl)acetate is a complex organic compound recognized for its diverse biological activities. This compound features a unique structural arrangement that includes thiazole and oxazole rings, which are known to influence its reactivity and biological interactions. The molecular formula is C14H17N3O5SC_{14}H_{17}N_{3}O_{5}S with a molecular weight of 339.37g/mol339.37\,g/mol .

Structural Characteristics

Property Details
Molecular FormulaC₁₄H₁₇N₃O₅S
Molecular Weight339.37 g/mol
IUPAC NameEthyl 2-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}-1,3-thiazol-4-yl)acetate
InChIInChI=1S/C14H17N3O5S/c1-3-21...
Canonical SMILESCCOC(=O)CC1=CSC(=N1)NC(=O)CCC2=CC(=NO2)OC

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. The compound has demonstrated activity against various bacterial strains, particularly those resistant to conventional antibiotics. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis .

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using several in vitro assays, including DPPH radical scavenging and ABTS assays. Results indicate that this compound exhibits significant antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .

Cytotoxic Effects

In vitro studies have assessed the cytotoxic effects of the compound on various cancer cell lines. Notably, it has shown selective cytotoxicity against breast and colon cancer cells while sparing normal cell lines. This selectivity suggests potential for development as an anticancer agent .

The biological activity of this compound is thought to involve interactions with specific enzymes and receptors within cells. These interactions may lead to modulation of signaling pathways associated with cell proliferation and apoptosis .

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound involved testing against multi-drug resistant strains. The compound exhibited minimum inhibitory concentrations (MICs) comparable to or lower than those of standard antibiotics.

Study 2: Antioxidant Potential

In a comparative analysis of antioxidant activity, this compound was found to have an IC50 value in the low micromolar range in DPPH assays, indicating strong radical scavenging ability .

Study 3: Cytotoxicity in Cancer Research

In a recent cancer research study, the compound was tested on MCF7 (breast cancer) and HT29 (colon cancer) cell lines. Results showed a dose-dependent decrease in cell viability with IC50 values indicating significant cytotoxic effects at concentrations achievable in vivo .

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